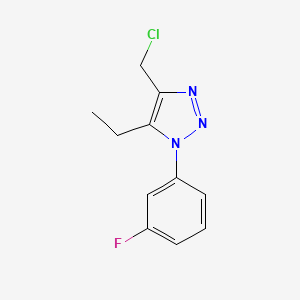
4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole
概要
説明
The compound “4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the chloromethyl and fluorophenyl groups may confer unique properties to this compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, with a chloromethyl group attached at the 4-position and a 3-fluorophenyl group at the 1-position. The 5-position of the triazole ring is substituted with an ethyl group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloromethyl, ethyl, and fluorophenyl groups in this case) can influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of triazole derivatives have been extensively studied, focusing on their structural and electronic properties. For example, triazole derivatives, including compounds with chloro and fluoro substituents, have been synthesized and analyzed using techniques like Hirshfeld surface analysis, DFT calculations, and X-ray diffraction. These studies highlight the importance of π-hole tetrel bonding interactions and their influence on the molecular structure and stability of triazoles. The synthesis approaches often involve cyclization reactions and are aimed at understanding the fundamental aspects of triazole chemistry, which is crucial for their application in various scientific domains (Ahmed et al., 2020).
Biological Activities
Triazole compounds have been explored for their biological activities, particularly as antimicrobial and antifungal agents. The structure-activity relationship is a key focus area, with various substitutions on the triazole ring being investigated for their effects on biological efficacy. Some triazole derivatives have shown promising results in inhibiting microbial growth, which paves the way for their potential use in developing new antimicrobial and antifungal agents. These studies often involve synthesizing a range of triazole compounds and evaluating their bioactivity against different strains of bacteria and fungi (Rezki et al., 2017).
Material Science Applications
In material science, triazole derivatives are investigated for their potential applications in creating novel materials with specific properties. The focus is often on understanding how the molecular structure of triazoles influences their physical properties and how these compounds can be integrated into materials for specific applications. This includes studying the thermal stability, density, and other relevant properties of triazole-based compounds (Wang et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-2-11-10(7-12)14-15-16(11)9-5-3-4-8(13)6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSNZAJMNHZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC=C2)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426598.png)
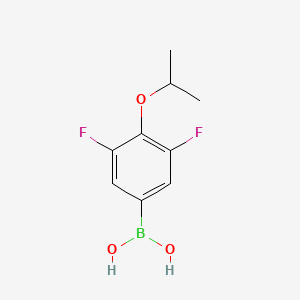
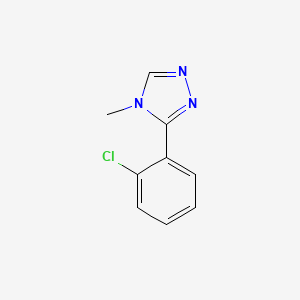
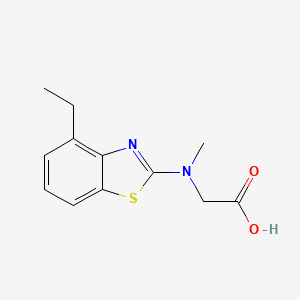

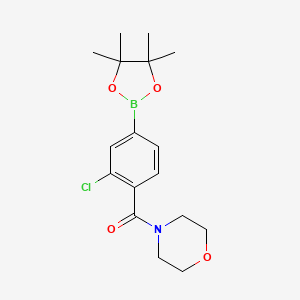

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1426610.png)
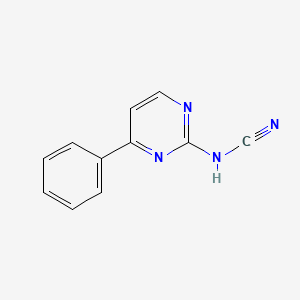
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1426614.png)
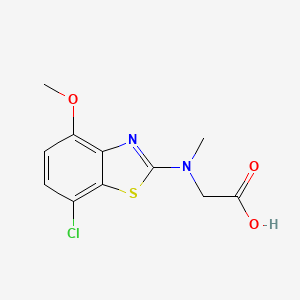
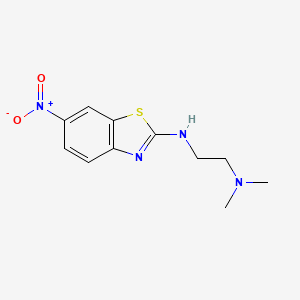
![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)